molecular formula C16H15BrN4O2S B2910551 2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034449-18-6

2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2910551
CAS No.: 2034449-18-6
M. Wt: 407.29
InChI Key: CNYWFKSEBVLAKN-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a synthetic organic compound of significant interest in chemical biology and drug discovery. Its structure incorporates several pharmaceutically relevant motifs, including a sulfonamide group , which is a common pharmacophore found in many therapeutic agents, and a bromo-substituted benzene ring that can serve as a versatile handle for further synthetic modification via cross-coupling reactions . The core of the molecule contains a 1H-imidazole ring linked to a pyridine , a structural feature prevalent in compounds with demonstrated biological activity . For instance, similar 4-(imidazol-5-yl)pyridine derivatives have been reported as potent inhibitors of kinases like B-RAFV600E and p38α, showing promising anticancer properties . The presence of the imidazole ring, a five-membered heterocycle that is a building block in natural products like histidine, often contributes to a molecule's ability to interact with biological targets through hydrogen bonding and coordination bonding . This reagent is intended for use in research applications, such as the synthesis of more complex molecules or as a standard in analytical studies. Researchers can leverage this compound to explore new chemical space in developing enzyme inhibitors, potential therapeutic agents, or biochemical probes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4O2S/c17-13-5-1-2-7-15(13)24(22,23)20-10-12-21-11-9-19-16(21)14-6-3-4-8-18-14/h1-9,11,20H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYWFKSEBVLAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCN2C=CN=C2C3=CC=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common route starts with the preparation of the intermediate 2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethanamine. This intermediate is then reacted with 2-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

  • Step 1: Synthesis of 2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethanamine

    • React pyridine-2-carbaldehyde with ethylenediamine to form 2-(pyridin-2-yl)-1H-imidazole.
    • Alkylate the imidazole with 2-bromoethanol to obtain 2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethanol.
    • Convert the alcohol to the corresponding amine using a suitable reducing agent like lithium aluminum hydride (LiAlH4).
  • Step 2: Formation of 2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

    • React 2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethanamine with 2-bromobenzenesulfonyl chloride in the presence of triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

    • The bromine atom in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
  • Oxidation and Reduction Reactions

    • The imidazole and pyridine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
  • Coupling Reactions

    • The compound can undergo Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by various aryl or vinyl groups using palladium catalysts and boronic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines in polar aprotic solvents.

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling: Palladium(II) acetate (Pd(OAc)2), triphenylphosphine (PPh3), and boronic acids in toluene or ethanol.

Major Products

  • Substituted benzenesulfonamides, imidazole derivatives, and various arylated products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology and Medicine

    Antimicrobial Agents: The compound’s structural motifs are common in molecules with antimicrobial activity.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a potential lead compound in drug discovery.

Industry

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The pyridine and imidazole rings can coordinate with metal ions in enzymes, inhibiting their activity. The benzenesulfonamide group can interact with protein targets, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in Benzenesulfonamide-Imidazole Series

describes compounds like 3-(4-(4-cyanophenyl)-2-(ethylthio)-1H-imidazol-1-yl)benzenesulfonamide (21b) and 3-(2-(methylthio)-4-(4-nitrophenyl)-1H-imidazol-1-yl)benzenesulfonamide (22a). Key comparisons include:

  • Substituent Effects: The bromo group in the target compound is less electron-withdrawing than the nitro group in 22a but more lipophilic than the cyano group in 21b. This may enhance membrane permeability compared to 22a but reduce polarity relative to 21b . The ethylthio and methylthio groups in 21b and 22a introduce sulfur-based nucleophilicity, absent in the target compound’s ethyl-imidazole chain.
  • Biological Activity :
    • Analogs like 21b and 22a show MIC values against bacterial strains (e.g., Mycobacterium tuberculosis), with substituents influencing potency. The nitro group in 22a likely enhances target binding via electron-deficient interactions, whereas the bromo group in the target may favor hydrophobic binding pockets .

Benzimidazole-Based Sulfonamides

details 2-(1H-benzimidazol-2-yl)-N-[(E)-dimethylamino)methylidene]benzenesulfonamide, which replaces the pyridin-2-yl-imidazole moiety with a benzimidazole. Structural differences include:

  • Planarity and Packing :
    • The benzimidazole in ’s compound forms planar arrangements with r.m.s. deviations of ~0.0108 Å, while the target’s pyridin-2-yl-imidazole may introduce steric hindrance, reducing planarity.
    • Hydrogen-bonding networks (N–H⋯O/N) in stabilize crystal packing, a feature likely shared by the target compound due to its sulfonamide and imidazole groups .

Nitrofuran Derivatives with Pyridin-2-yl Ethyl Groups

synthesizes 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide (3) , which shares the pyridin-2-yl-ethyl motif but replaces sulfonamide with a carboxamide and imidazole with a nitrofuran. Key contrasts:

  • Biological Applications :
    • Compound 3 exhibits antifungal activity, suggesting that the pyridin-2-yl-ethyl group may improve bioavailability. The target’s imidazole could similarly enhance binding to fungal cytochrome P450 enzymes .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name (Source) Core Structure Key Substituents Notable Properties
Target Compound Benzenesulfonamide 2-Bromo, pyridin-2-yl-imidazole High lipophilicity, H-bond donor
21b () Benzenesulfonamide 4-Cyanophenyl, ethylthio MIC: 12.5 µg/mL (antimicrobial)
22a () Benzenesulfonamide 4-Nitrophenyl, methylthio MIC: 6.25 µg/mL (antimicrobial)
Compound I () Benzenesulfonamide Benzimidazole, dimethylamino Melting point: 593–594 K
Compound 3 () Nitrofuran-carboxamide Pyridin-2-yl-ethyl Antifungal EC₅₀: 8.7 µM

Table 2: Substituent Effects on Activity

Substituent Electronic Effect Lipophilicity (LogP)* Biological Impact
Bromo (target) Moderate EWG ~3.2 Enhanced membrane permeability
Nitro (22a) Strong EWG ~2.8 Improved target binding
Ethylthio (21b) Weak EDG (via sulfur) ~2.5 Nucleophilic reactivity
Pyridin-2-yl (target) π-Deficient heterocycle ~1.9 π-π stacking with proteins

*Estimated using fragment-based methods.

Biological Activity

2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a synthetic compound notable for its structural complexity and potential biological applications. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is C17H15BrN4OC_{17}H_{15}BrN_{4}O, with a molecular weight of approximately 371.238 g/mol. The compound features a bromine atom, a pyridine ring, and an imidazole moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC17H15BrN4O
Molecular Weight371.238 g/mol
PurityTypically ≥ 95%

Anticancer Properties

Research indicates that compounds similar to 2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide exhibit significant anticancer activity. For instance, studies on related imidazole derivatives have shown effectiveness against various cancer cell lines, including breast and lung cancer cells . The mechanism often involves the inhibition of specific signaling pathways that promote tumor growth.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Analogous compounds have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM . This suggests that 2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide could be effective against a range of pathogenic microorganisms.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The imidazole ring is known to interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Receptor Modulation : The compound may bind to specific receptors, altering their signaling pathways which could lead to therapeutic effects in diseases such as cancer or infections.

Study on Anticancer Activity

In a study published in the ACS Omega journal, several imidazole derivatives were synthesized and evaluated for their anticancer properties. The results indicated that these compounds could inhibit the proliferation of cancer cells significantly . Although specific data on 2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is limited, its structural similarities suggest comparable efficacy.

Antimicrobial Effectiveness

Another study focused on the antimicrobial properties of related compounds showed promising results against various bacterial strains. The MIC values indicated effective inhibition at concentrations that are feasible for therapeutic use . This highlights the potential for developing new antibiotics based on this scaffold.

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